

Application Notes and Protocols for ZT-1a In Vivo Studies

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Compound of Interest

Compound Name: ZT-1a

Cat. No.: B3349256

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Introduction

ZT-1a is a novel, potent, and selective inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK). It targets the WNK-SPAK/OSR1 signaling cascade, which regulates cation-Cl-cotransporters (CCCs) like NKCC1 and KCCs.[1][2] Upregulation of this pathway is implicated in various neurological disorders by contributing to ionic homeostasis disruption, cytotoxic edema, and neuroinflammation.[1][3] **ZT-1a** has demonstrated significant therapeutic potential in preclinical rodent models of ischemic stroke, hydrocephalus, and vascular dementia by reducing brain swelling, protecting against neuronal damage, and improving functional outcomes.[1]

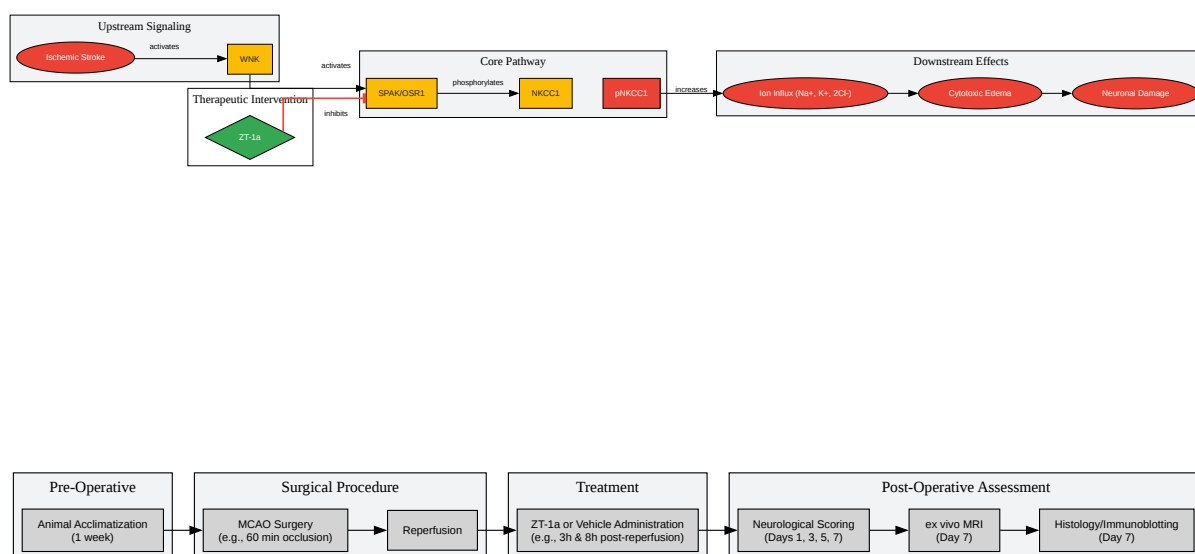
These application notes provide detailed experimental protocols for in vivo studies using **ZT-1a**, based on peer-reviewed research.

Mechanism of Action

ZT-1a functions by inhibiting SPAK kinase, a key regulator of CCCs. This inhibition leads to decreased phosphorylation of NKCC1 and stimulation of KCCs. In pathological conditions such as stroke, this action reverses the damaging influx of ions and water into neurons, thereby attenuating cerebral edema.

Signaling Pathway

The diagram below illustrates the WNK-SPAK/OSR1-NKCC1 signaling pathway and the inhibitory action of **ZT-1a**. Ischemic conditions can upregulate this pathway, leading to increased NKCC1 phosphorylation and subsequent cytotoxic edema and neuronal damage. **ZT-1a** acts as a non-ATP competitive inhibitor of SPAK, blocking this cascade.



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References

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